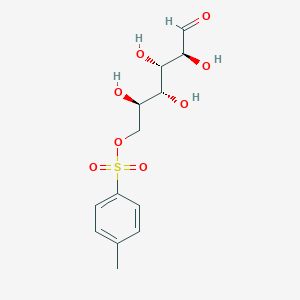

6-O-Tosyl-D-Mannose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-O-Tosyl-D-mannose is an indispensable compound within the biomedical sector. It strategically tackles a diverse range of maladies, boasting profound potential. This agent effectively combats bacterial and viral afflictions, encompassing tuberculosis and influenza . Its pivotal role in advancing novel antibiotics and antiviral agents stems from its potent antimicrobial attributes .

Synthesis Analysis

A series of compounds associated with naturally occurring and biologically relevant glycans consisting of α-mannosides were prepared and analyzed using collision-induced dissociation (CID), energy-resolved mass spectrometry (ERMS), and 1H nuclear magnetic resonance spectroscopy . The reaction of bulky 6-O-trityl protected dihydroxy donor produced the corresponding 1→6 glycoside in relatively lower yield, as in that case generation of 2→6 glycoside side products increased .

Molecular Structure Analysis

The major diastereomer formed in the Barbier-type metal-mediated allylation of D-mannose has previously been shown to adopt a perfectly linear conformation, both in solid state and in solution, resulting in the formation of hydrogen-bonded networks and subsequent aggregation from aqueous solution upon stirring . The binary melting point diagram of the system was determined by differential scanning calorimetry analysis, and the obtained results, along with structure determination by single crystal X-ray diffraction, confirmed that allylated mannose forms a true racemate .

Chemical Reactions Analysis

The this compound molecule contains a total of 40 bond(s). There are 22 non-H bond(s), 9 multiple bond(s), 8 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 aldehyde(s) (aliphatic), 4 hydroxyl group(s), 4 secondary alcohol(s), and 1 sulfonate(s) (thio-/dithio-) .

Physical and Chemical Properties Analysis

The binary melting point diagram of the system was determined by differential scanning calorimetry analysis, and the obtained results, along with structure determination by single crystal X-ray diffraction, confirmed that allylated mannose forms a true racemate .

Wissenschaftliche Forschungsanwendungen

Biologische Produktion von D-Mannose

D-Mannose ist ein Epimer der Glucose an der C-2-Position und kommt in der Natur als Bestandteil von Mannan vor {svg_1}. Es wird aufgrund seiner kalorienarmen und ungiftigen Eigenschaften in der Lebensmittel-, Medizin-, Kosmetik- und Lebensmittelzusatzstoffindustrie weit verbreitet eingesetzt {svg_2}. Es wird auch als Ausgangsmaterial für die Synthese von Immunstimulanzien, Antitumormitteln, Vitaminen und D-Mannitol verwendet {svg_3}.

Physiologische Vorteile für die Gesundheit

D-Mannose zeigt viele physiologische Vorteile für die Gesundheit, wie z. B. die Stärkung des Immunsystems, die Behandlung von Diabetes mellitus, die Behandlung von Darmerkrankungen und die Vorbeugung von Harnwegsinfektionen {svg_4}.

Enzymatische Umwandlung zur D-Mannose-Produktion

Verschiedene D-Mannose-produzierende Enzyme aus verschiedenen Quellen werden im Detail hinsichtlich ihrer biochemischen Eigenschaften, ihrer katalytischen Effizienz und ihrer Reaktionskinetik für die D-Mannose-Produktion diskutiert {svg_5}. Es wird berichtet, dass vier Arten von mikrobiellen Enzymen potenzielle Anwendungen für die Produktion von D-Mannose haben, darunter D-Lyxose-Isomerase (LIase, EC 5.3.1.15), D-Mannose-Isomerase (MIase, EC 5.3.1.7), Cellobiose-2-Epimerase (CEase, EC 5.1.3.11) und D-Mannose-2-Epimerase (MEase, EC 5.1.3.-) {svg_6}.

Prävention von Harnwegsinfektionen

Untersuchungen legen nahe, dass supplementiertes D-Mannose eine vielversprechende Alternative oder ergänzende Therapie sein könnte, insbesondere zur Prophylaxe von wiederkehrenden Harnwegsinfektionen {svg_7}. Wenn D-Mannose im Urin ausgeschieden wird, hemmt es potenziell das Anhaften von Escherichia coli, dem Haupterreger von Harnwegsinfektionen, am Urothel und verursacht so eine Infektion {svg_8}.

5. Nahrungsergänzungsmittel für die Gesundheit der Harnwege D-Mannose wird üblicherweise als Nahrungsergänzungsmittel für die Gesundheit der Harnwege vermarktet {svg_9}. Forschungsergebnisse legen nahe, dass freies D-Mannose im Urin das Potenzial hat, die E. coli FimH-Strukturen zu sättigen und anschließend die Adhäsion von E. coli an die Epithelzellen der Harnwege zu blockieren {svg_10}.

Alternative Behandlungsmöglichkeiten

Da die Entwicklung von Antibiotikaresistenz ein großes Problem darstellt, stellt D-Mannose eine Nachfrage nach alternativen Behandlungsmöglichkeiten dar {svg_11}. Dieses Fallbeispiel bietet Hinweise auf niedrigem Niveau dafür, D-Mannose für den sofortigen Einsatz bei Symptombeginn bereitzuhalten {svg_12}.

Wirkmechanismus

Target of Action

The primary target of 6-O-Tosyl-D-mannose is the mannose receptor . The mannose receptor is a unique multidomain, multifunctional endocytic receptor belonging to the C-type lectin family . These receptors are involved in antigen capture, recognition of mannosylated structures of pathogenic cell walls, and may be overexpressed in certain diseased states .

Mode of Action

It is known that mannose conjugates and mannosylated nanocarriers target these intracellular pathogens by promoting uptake of the drug-loaded mannosylated constructs in the infected cells via the mannose receptor .

Biochemical Pathways

The mammalian O-mannosylation pathway for protein post-translational modification is intricately involved in modulating cell−matrix interactions in the musculature and nervous system . Defects in enzymes of this biosynthetic pathway are causative for multiple forms of congenital muscular dystrophy . Mannose is transported into mammalian cells through facilitated diffusion by glucose transporters (GLUT). Once inside the cell, mannose is phosphorylated by hexokinase .

Pharmacokinetics

It is known that the compound is a mannose-protected d-mannose This suggests that it may be metabolized or modified in the body to release the active mannose moiety

Result of Action

This compound has been reported to have profound potential in combating bacterial and viral afflictions, including tuberculosis and influenza . This suggests that the compound’s action results in the inhibition of these pathogens, likely through its interaction with the mannose receptor and subsequent effects on cellular processes .

Safety and Hazards

The safety data sheet for D(+)-Mannose suggests that if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes .

Zukünftige Richtungen

6-O-Tosyl-D-mannose has been proposed as an alternative approach for managing UTIs since it can inhibit the bacterial adhesion to the urothelium . It could play a beneficial role in the treatment of a variety of diseases, including cancers and inflammatory diseases, and could be a novel therapeutic strategy that deserves continued evaluation .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O8S/c1-8-2-4-9(5-3-8)22(19,20)21-7-11(16)13(18)12(17)10(15)6-14/h2-6,10-13,15-18H,7H2,1H3/t10-,11-,12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJLNPUSKXXYSV-FDYHWXHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)

![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)